5-Bromo-1-butyl-1H-benzo[d]imidazole hydrochloride
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Overview
Description
5-Bromo-1-butyl-1H-benzo[d]imidazole hydrochloride is a chemical compound with the molecular formula C11H14BrClN2. It is a derivative of benzimidazole, a heterocyclic aromatic organic compound. Benzimidazole derivatives are known for their wide range of biological activities and applications in various fields, including pharmaceuticals, agriculture, and materials science.
Mechanism of Action
Target of Action
Imidazole derivatives, the core structure of this compound, are known to exhibit a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
For instance, some imidazole derivatives can inhibit the growth of bacteria or fungi, while others can block certain inflammatory pathways .
Pharmacokinetics
Imidazole compounds are generally known for their high solubility in water and other polar solvents, which can influence their absorption and distribution .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-butyl-1H-benzo[d]imidazole hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 5-bromo-1H-benzo[d]imidazole.
Alkylation: The 5-bromo-1H-benzo[d]imidazole is then alkylated with butyl bromide in the presence of a base such as potassium carbonate to form 5-bromo-1-butyl-1H-benzo[d]imidazole.
Hydrochloride Formation: The final step involves the conversion of 5-bromo-1-butyl-1H-benzo[d]imidazole to its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1-butyl-1H-benzo[d]imidazole hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles.
Oxidation and Reduction: The benzimidazole ring can undergo oxidation and reduction reactions under appropriate conditions.
Coupling Reactions: The compound can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of a base and a suitable solvent.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Coupling Reactions: Palladium-catalyzed coupling reactions, such as Suzuki or Heck reactions, can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzimidazole derivatives, while coupling reactions can produce more complex biaryl or heteroaryl compounds.
Scientific Research Applications
5-Bromo-1-butyl-1H-benzo[d]imidazole hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Benzimidazole derivatives are known for their biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound can be explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: It can be used in the production of materials with specific properties, such as dyes and polymers.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-1-t-butyl-1H-benzo[d]imidazole: This compound has a similar structure but with a tert-butyl group instead of a butyl group.
5-Bromo-1-methyl-1H-benzo[d]imidazole: This compound has a methyl group instead of a butyl group.
5-Bromo-1-ethyl-1H-benzo[d]imidazole: This compound has an ethyl group instead of a butyl group.
Uniqueness
5-Bromo-1-butyl-1H-benzo[d]imidazole hydrochloride is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the butyl group can affect the compound’s solubility, stability, and interaction with molecular targets, making it distinct from other similar compounds.
Properties
IUPAC Name |
5-bromo-1-butylbenzimidazole;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN2.ClH/c1-2-3-6-14-8-13-10-7-9(12)4-5-11(10)14;/h4-5,7-8H,2-3,6H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSPVGDHDGPLKFJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=NC2=C1C=CC(=C2)Br.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrClN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40682041 |
Source
|
Record name | 5-Bromo-1-butyl-1H-benzimidazole--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40682041 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.60 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1199773-42-6 |
Source
|
Record name | 5-Bromo-1-butyl-1H-benzimidazole--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40682041 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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